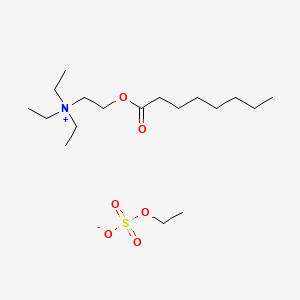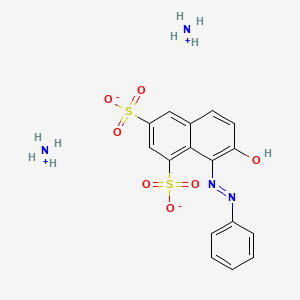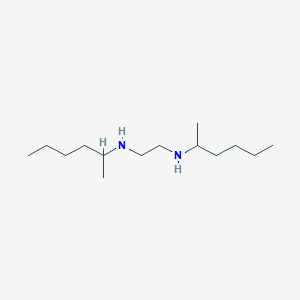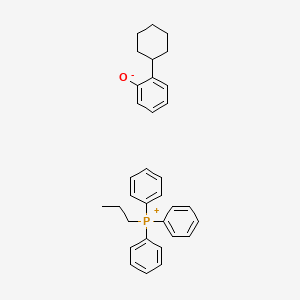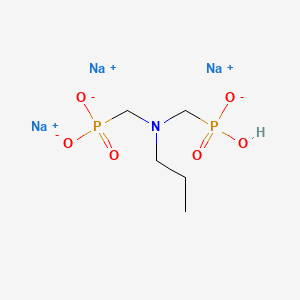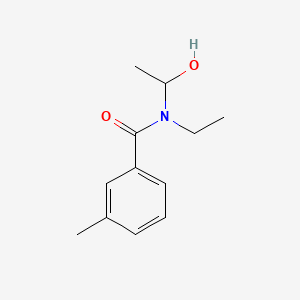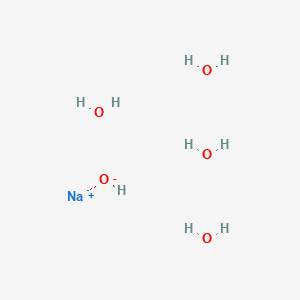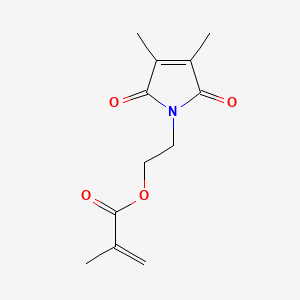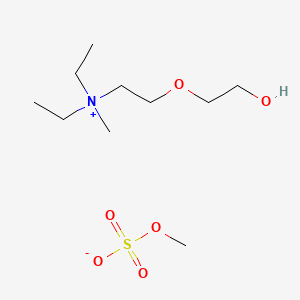
Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate is a chemical compound with the molecular formula C10H25NO6S and a molecular weight of 287.3736 . It is known for its unique structure, which includes a quaternary ammonium group and a methyl sulfate group. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate typically involves the reaction of diethylamine with 2-(2-hydroxyethoxy)ethyl chloride, followed by methylation with methyl sulfate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can bind to negatively charged sites on proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl(2-hydroxyethyl)methylammonium methyl sulphate
- Diethyl(2-(2-methoxyethoxy)ethyl)methylammonium methyl sulphate
- Diethyl(2-(2-ethoxyethoxy)ethyl)methylammonium methyl sulphate
Uniqueness
Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
93982-45-7 |
|---|---|
Molecular Formula |
C10H25NO6S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
diethyl-[2-(2-hydroxyethoxy)ethyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C9H22NO2.CH4O4S/c1-4-10(3,5-2)6-8-12-9-7-11;1-5-6(2,3)4/h11H,4-9H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
WAQZYPUNLFXSMM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOCCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



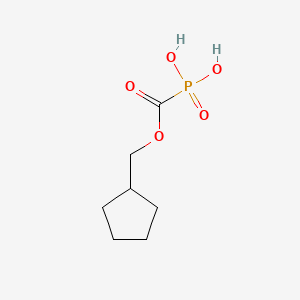

![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
